1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-aminehydrochloride
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Overview
Description
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with an appropriate amine in the presence of a reducing agent. The reaction is usually carried out in a basic medium to facilitate the formation of the desired product . The chemical structure of the compound is confirmed using techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Hydroxy-1-benzofuran-2-yl)ethan-1-amine
- 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine
- 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine
Uniqueness
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its methoxy group at the 7-position of the benzofuran ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10;/h3-7H,12H2,1-2H3;1H |
InChI Key |
NZBAYHRFYSMNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)N.Cl |
Origin of Product |
United States |
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